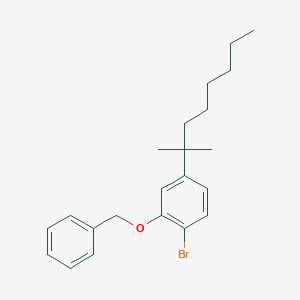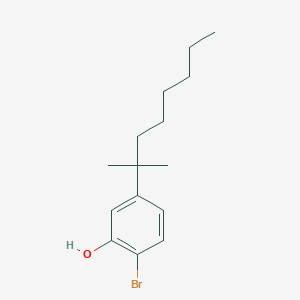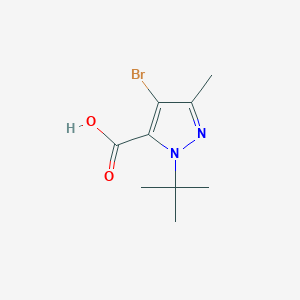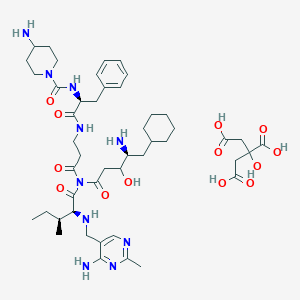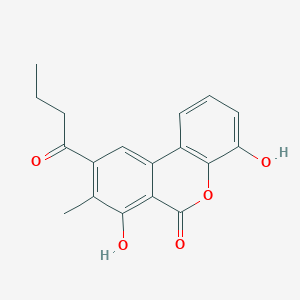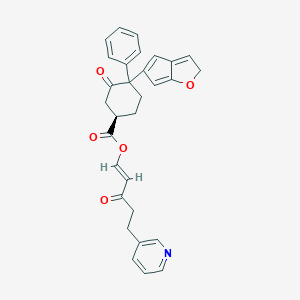
Hexahydro-oxolactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydro-oxolactone, also known as 2-Oxotetrahydrofuran, is a cyclic organic compound that belongs to the family of lactones. It is widely used in scientific research due to its unique properties and potential applications.
Applications De Recherche Scientifique
Hexahydro-oxolactone has a wide range of scientific research applications. It is commonly used as a solvent in organic synthesis reactions due to its high boiling point and low toxicity. It is also used as a building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and fragrances.
Mécanisme D'action
The mechanism of action of hexahydro-oxolactone is not fully understood. However, it is believed to act as a nucleophile in organic synthesis reactions, where it can participate in various chemical reactions, such as nucleophilic addition and substitution reactions.
Effets Biochimiques Et Physiologiques
Hexahydro-oxolactone has not been extensively studied for its biochemical and physiological effects. However, it is considered to be a relatively safe compound, with low toxicity and no known adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using hexahydro-oxolactone in lab experiments is its high boiling point, which makes it a suitable solvent for high-temperature reactions. It is also relatively cheap and easy to obtain. However, its low solubility in water can be a limitation in some experiments, and its high reactivity can make it difficult to handle in certain situations.
Orientations Futures
For its use include the development of new pharmaceuticals and renewable energy sources.
Méthodes De Synthèse
Hexahydro-oxolactone can be synthesized through several methods. One of the most common methods is the reduction of γ-butyrolactone using sodium borohydride. Another method involves the catalytic hydrogenation of furfural, which produces 2-methyltetrahydrofuran. This compound can then be oxidized to produce hexahydro-oxolactone.
Propriétés
Numéro CAS |
133774-80-8 |
|---|---|
Nom du produit |
Hexahydro-oxolactone |
Formule moléculaire |
C30H27NO5 |
Poids moléculaire |
481.5 g/mol |
Nom IUPAC |
[(E)-3-oxo-5-pyridin-3-ylpent-1-enyl] (1R)-4-(2H-cyclopenta[b]furan-5-yl)-3-oxo-4-phenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C30H27NO5/c32-26(9-8-21-5-4-14-31-20-21)12-16-36-29(34)23-10-13-30(28(33)18-23,24-6-2-1-3-7-24)25-17-22-11-15-35-27(22)19-25/h1-7,11-12,14,16-17,19-20,23H,8-10,13,15,18H2/b16-12+/t23-,30?/m1/s1 |
Clé InChI |
CJEUZKFPHFOWDE-HSDMXSSFSA-N |
SMILES isomérique |
C1CC(C(=O)C[C@@H]1C(=O)O/C=C/C(=O)CCC2=CN=CC=C2)(C3=CC=CC=C3)C4=CC5=CCOC5=C4 |
SMILES |
C1CC(C(=O)CC1C(=O)OC=CC(=O)CCC2=CN=CC=C2)(C3=CC=CC=C3)C4=CC5=CCOC5=C4 |
SMILES canonique |
C1CC(C(=O)CC1C(=O)OC=CC(=O)CCC2=CN=CC=C2)(C3=CC=CC=C3)C4=CC5=CCOC5=C4 |
Synonymes |
3A,4,5,6a-hexahydro-2-oxo-4-(3-oxo-5-(3-pyridyl)-1-pentenyl)-2H-cyclopenta(b)furan-5-yl(1,1'-biphenyl)-4-carboxylate 3Aalpha,4alpha(E),5beta,6aalpha-hexahydro-2-oxo-4-(3-oxo-5-(3-pyridyl)-1-pentenyl)-2H-cyclopenta(b)furan-5-yl(1,1'-biphenyl)-4-carboxylate hexahydro-oxolactone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



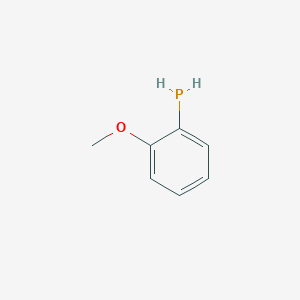
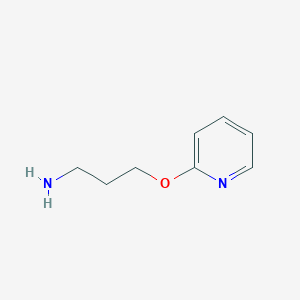
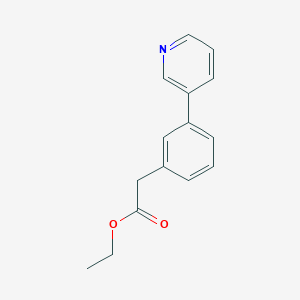
![Cyclohexanone, 3-[4-(1,1-dimethylheptyl)-2-(phenylmethoxy)phenyl]-](/img/structure/B139751.png)
![5-Amino-2-[2-(methylamino)ethoxy]benzoic acid](/img/structure/B139756.png)
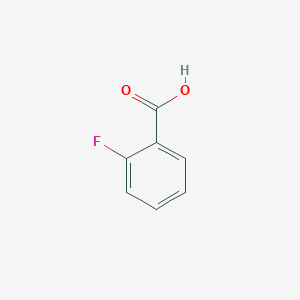
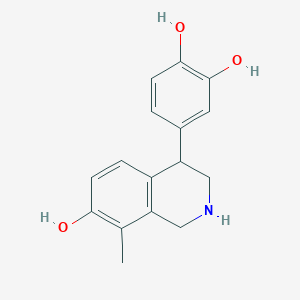
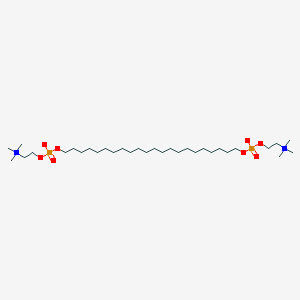
![Methyl 4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6,7,8-hexahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B139767.png)
